molecular formula C22H22N2O B14965479 N-cyclohexyl-2-phenylquinoline-4-carboxamide

N-cyclohexyl-2-phenylquinoline-4-carboxamide

Cat. No.: B14965479
M. Wt: 330.4 g/mol
InChI Key: NGGJLKXQMPYPPL-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-phenylquinoline-4-carboxamide is a quinoline-based carboxamide derivative characterized by a phenyl substituent at the 2-position of the quinoline ring and a cyclohexyl group attached via an amide bond at the 4-position.

Properties

Molecular Formula

C22H22N2O

Molecular Weight

330.4 g/mol

IUPAC Name

N-cyclohexyl-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C22H22N2O/c25-22(23-17-11-5-2-6-12-17)19-15-21(16-9-3-1-4-10-16)24-20-14-8-7-13-18(19)20/h1,3-4,7-10,13-15,17H,2,5-6,11-12H2,(H,23,25)

InChI Key

NGGJLKXQMPYPPL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Formation of 2-Phenylquinoline-4-Carboxylic Acid

The Pfitzinger reaction involves condensing isatin with a ketone under basic conditions. For example:

  • Reactants : Isatin (1 equiv) and 4-phenylacetophenone (1 equiv) in ethanol/water (3:1).
  • Conditions : Reflux at 125°C for 6–12 hours under microwave irradiation.
  • Workup : Acidification with HCl yields 2-phenylquinoline-4-carboxylic acid (70–85% yield).

Amide Bond Formation

The carboxylic acid is coupled with cyclohexylamine using carbodiimide-based reagents:

  • Activation : 2-Phenylquinoline-4-carboxylic acid (1 equiv) is treated with EDC (1.5 equiv) and HOBt (1.5 equiv) in DMF at 25°C for 1 hour.
  • Coupling : Cyclohexylamine (2 equiv) is added, and the mixture is stirred for 12 hours.
  • Yield : 65–78% after purification by column chromatography.

Mechanistic Insight : EDC activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine to form the amide bond.

Acid Chloride-Mediated Synthesis

Direct conversion of the carboxylic acid to an acid chloride avoids the need for coupling agents.

Acid Chloride Preparation

  • Reactants : 2-Phenylquinoline-4-carboxylic acid (1 equiv) and SOCl₂ (3 equiv) in anhydrous DCM.
  • Conditions : Reflux at 60°C for 3 hours.
  • Workup : Excess SOCl₂ is removed under vacuum to yield the acid chloride.

Reaction with Cyclohexylamine

  • Conditions : The acid chloride is dissolved in THF and treated with cyclohexylamine (1.2 equiv) and triethylamine (2 equiv) at 0°C.
  • Yield : 80–90% after recrystallization from ethanol.

Advantage : This method avoids racemization and is scalable for industrial production.

Ester Hydrolysis and Coupling

Ester Synthesis

  • Reactants : 2-Phenylquinoline-4-carboxylic acid (1 equiv) in ethanol with H₂SO₄ (catalytic).
  • Conditions : Reflux for 12 hours to form ethyl 2-phenylquinoline-4-carboxylate (85–90% yield).

Hydrolysis and Coupling

  • Hydrolysis : The ester is treated with NaOH (2M) in ethanol/water (1:1) to regenerate the carboxylic acid.
  • Coupling : CDMT (1.2 equiv) and N-methylmorpholine (2 equiv) in DCM are used to activate the acid, followed by cyclohexylamine addition (1.1 equiv).
  • Yield : 70–75% after silica gel chromatography.

Comparative Analysis of Methods

Method Key Reagents Yield (%) Advantages Limitations
Pfitzinger + EDC/HOBt EDC, HOBt, DMF 65–78 Mild conditions, high purity Requires coupling agents
Acid Chloride Route SOCl₂, THF 80–90 High yield, no racemization Handling corrosive reagents
Ester Hydrolysis + CDMT CDMT, N-methylmorpholine 70–75 Avoids SOCl₂ Multi-step, lower yield

Characterization and Purity Control

  • NMR : ¹H NMR (DMSO-d₆) shows characteristic signals at δ 8.45 (s, 1H, quinoline-H), 7.85–7.78 (m, 5H, phenyl-H), and 3.85 (m, 1H, cyclohexyl-H).
  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
  • Melting Point : 192–194°C.

Industrial and Environmental Considerations

  • Scale-Up : The acid chloride route is preferred for large-scale synthesis due to its high yield and minimal by-products.
  • Green Chemistry : Microwave-assisted Pfitzinger reactions reduce energy consumption.

Chemical Reactions Analysis

N-cyclohexyl-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.

Scientific Research Applications

N-cyclohexyl-2-phenylquinoline-4-carboxamide is a chemical compound belonging to the class of quinoline carboxamides, which has diverse applications in various scientific fields, including medicinal chemistry and materials science . Quinoline derivatives have a broad spectrum of biological activities, making them useful in developing new therapeutic agents .

Pharmaceutical Applications

  • Antimycobacterial Activity Several substituted quinoline-2-carboxamides, including N-cyclohexylquinoline-2-carboxamide, exhibit significant activity against Mycobacterium tuberculosis . N-cyclohexylquinoline-2-carboxamide shows higher activity against M. tuberculosis than standard drugs like isoniazid or pyrazinamide. The most effective antimycobacterial compounds demonstrate insignificant toxicity against the human monocytic leukemia THP-1 cell line .
  • HDAC Inhibitors Certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as potent Histone Deacetylase (HDAC) inhibitors . HDACs are crucial targets in developing anticancer drugs .

Other Potential Applications

  • SMO Inhibitors Quinoline derivatives are useful as Hedgehog pathway inhibitors, especially as SMO inhibitors . These compounds can be used in treating diseases associated with the Hedgehog pathway .
  • Diagnostic Tools Quinoline derivatives can serve as diagnostic tools to assess the degree to which neurokinin-3 and neurokinin-2 receptor activity is implicated in a patient's symptoms .

Inhibition of Photosynthetic Electron Transport (PET)

  • PET Inhibition Certain quinoline-2-carboxamides can inhibit photosynthetic electron transport (PET) in spinach chloroplasts . N-(2-Hydroxyphenyl)quinoline-2-carboxamide expresses the highest PET-inhibiting activity within the series of quinolinecarboxamides .

Antimycobacterial Activity and Lipophilicity

  • Lipophilicity : Increased lipophilicity in quinoline-2-carboxamides correlates with enhanced antimycobacterial activity . The optimal lipophilicity, expressed as log P, is crucial for activity, with compounds containing cycloheptyl groups showing maximum efficacy under specific testing conditions .
  • N-Substitution : The bulkiness and type of N-substituents influence antimycobacterial activity. Cycloalkyl moieties and branched substituents in the α position of individual N-substituents are advantageous for antituberculosis activity .

Inhibition of Tachykinin Receptors

  • NK-3 and NK-2 Antagonists : Quinoline-4-carboxamide derivatives act as non-peptide NK-3 antagonists with NK-2 antagonist activity . These compounds are more stable metabolically than known peptidic NK-3 receptor antagonists .
  • Therapeutic Applications : These antagonists are useful in treating respiratory diseases, inflammatory diseases, neurogenic inflammation, allergies, ophthalmic diseases, cutaneous diseases, gastrointestinal disorders, urinary incontinence, renal disorders, central nervous system disorders, neurodegenerative disorders, addiction disorders, stress-related somatic disorders, eating disorders, fibrosing and collagen diseases, disorders of blood flow, and pain .

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the removal of acetyl groups from histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell proliferation . Additionally, its antibacterial activity may involve disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : Compound 5b1 exhibits the highest yield (67%), likely due to the reactivity of the N-methylpiperazine group . In contrast, the cyclohexyl-substituted target compound lacks reported synthetic data, necessitating further study.
  • Physical State: The cyclohexyl group’s bulky, lipophilic nature may increase melting points compared to compounds with flexible alkylamine substituents (e.g., 5a6, 5a7). However, 5a7’s oily residue suggests reduced crystallinity with diethylamino groups .

Spectroscopic and Analytical Data

All compounds in were validated via $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS, confirming structural integrity. For instance:

  • 5a6: $ ^1H $-NMR signals at δ 2.23 (s, CH$ _3 $) and δ 3.51 (t, CH$ _2 $) align with the dimethylaminopropyl chain .
  • The target compound’s cyclohexyl group would display characteristic cyclohexane proton signals (δ 1.0–2.5) and a downfield-shifted amide NH (δ ~8–10) in $ ^1H $-NMR.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purity characterization methods for N-cyclohexyl-2-phenylquinoline-4-carboxamide?

  • Synthesis : Typical routes involve condensation reactions between quinoline-4-carboxylic acid derivatives and cyclohexylamine. For example, analogous procedures (e.g., refluxing with coupling agents like EDCI/HOBt in anhydrous DMF or THF) are described for related carboxamides .
  • Purity Characterization : Use HPLC with UV detection (λ = 254 nm) for quantitative analysis. Confirm structural integrity via 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS). Crystallinity and polymorphism can be assessed via X-ray diffraction (using SHELX for refinement) .

Q. How should researchers handle and store This compound to maintain stability?

  • Storage : Keep in airtight containers under inert gas (e.g., argon) at –20°C in a dry, ventilated environment to prevent hydrolysis or oxidation .
  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. Static charge accumulation can be mitigated by grounding equipment .

Q. What analytical techniques are critical for assessing batch-to-batch consistency?

  • Combine HPLC for purity, differential scanning calorimetry (DSC) for thermal stability, and FT-IR spectroscopy to confirm functional groups. For trace impurities, LC-MS/MS is recommended .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX resolve structural ambiguities in This compound?

  • Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to minimize errors. For twinned crystals, apply the TWIN and BASF commands in SHELXL .
  • Refinement : Employ anisotropic displacement parameters for non-H atoms. Validate hydrogen-bonding networks using PLATON or Mercury. SHELX’s HKLF 5 format is suitable for multi-component crystals .

Q. What strategies address contradictory biological activity data across studies involving this compound?

  • Cross-Validation : Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols.
  • Impurity Analysis : Use LC-MS to identify batch-specific contaminants (e.g., residual solvents or byproducts) that may skew results .
  • Meta-Analysis : Apply statistical tools (e.g., PCA or Bland-Altman plots) to compare datasets and isolate confounding variables .

Q. How can computational modeling elucidate the reaction mechanism of its synthesis?

  • DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) for key steps like amide bond formation. Compare with experimental kinetics (e.g., Arrhenius plots) .
  • MD Simulations : Study solvent effects (e.g., DMF vs. THF) on reaction efficiency using GROMACS. PubChem’s 3D conformer database (CID-specific data) aids parameterization .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Catalyst Optimization : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) to minimize racemization during cyclohexylamine coupling.
  • Process Controls : Implement in-line PAT (process analytical technology) tools like ReactIR to monitor intermediates in real time .

Methodological Considerations Table

Aspect Techniques/Tools References
Structural RefinementSHELXL, Olex2, PLATON
Purity AnalysisHPLC (C18 column), LC-MS/MS
Reaction MonitoringReactIR, 1H^1H-NMR kinetics
Data ContradictionBland-Altman plots, PCA
Computational ModelingGaussian (DFT), GROMACS (MD)

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